molecular formula C30H28N2O7 B2550785 N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE CAS No. 392251-33-1

N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE

Cat. No.: B2550785
CAS No.: 392251-33-1
M. Wt: 528.561
InChI Key: GMSWGEBEFHAVMW-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamide scaffolds are recognized as common cores in a wide spectrum of biologically active compounds and are frequently investigated for their potential therapeutic applications . Over 85% of all FDA-approved drugs contain heterocyclic structures, underscoring the significance of such compounds in modern drug discovery . This molecule features a distinct structural framework that may be valuable for probing protein-ligand interactions, studying enzyme mechanisms, or serving as a building block in the development of novel bioactive molecules. Researchers can utilize this compound in various in vitro assays, including target-based screening, binding affinity studies, and as a precursor in synthetic chemistry. Its structure is characterized by aromatic ether and amide linkages, which can influence its physicochemical properties and its ability to engage in key intermolecular interactions, such as hydrogen bonding and pi-stacking, with biological targets . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-35-23-13-15-27(37-3)25(17-23)31-29(33)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)30(34)32-26-18-24(36-2)14-16-28(26)38-4/h5-18H,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWGEBEFHAVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethoxyaniline with 4-chlorobenzoic acid under acidic conditions to form the intermediate 2,5-dimethoxyphenyl-4-chlorobenzamide. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, linker groups, or aromatic systems. Below is a detailed comparison with three relevant compounds:

N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)benzamide (CAS 3743-14-4)

  • Structural Differences :
    • Substituents: Contains dichloro, hydroxy, and methyl groups on the phenyl ring instead of methoxy groups.
    • Molecular Weight: 296.15 g/mol (vs. ~452 g/mol for the target compound).
    • Functional Groups: Chlorine atoms introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
  • Pharmacological Implications :
    • Chlorinated aromatic systems often enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Hydroxy and methyl groups may influence hydrogen bonding and steric interactions .

N-{4-[2-(Benzylsulfanyl)acetamido]-2,5-dimethoxyphenyl}benzamide (Compound ID: Y032-2713)

  • Structural Differences: Additional Substituent: A benzylsulfanyl-acetamido group replaces the phenoxy linker in the target compound.
  • Functional Implications: The benzylsulfanyl group may improve metabolic stability or alter solubility compared to the phenoxy linker. Sulfur atoms can participate in redox interactions or metal coordination, which methoxy groups lack .

2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)

  • Structural Differences: Core Structure: A phenethylamine backbone instead of a benzamide. Substituents: Methoxybenzyl group attached to the amine, lacking the carbamoyl-phenoxy linkage.
  • Pharmacological Contrast: NBOMe derivatives are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects. The absence of an amide bond in NBOMe compounds likely reduces metabolic stability compared to benzamide derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
Target Compound C₃₀H₂₆N₂O₇ ~452 Methoxy, benzamide, phenoxy linker Unknown activity; structural analog of receptor modulators
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)benzamide C₁₄H₁₁Cl₂NO₂ 296.15 Dichloro, hydroxy, methyl Potential enzyme inhibitor
N-{4-[2-(Benzylsulfanyl)acetamido]-2,5-dimethoxyphenyl}benzamide Not fully disclosed >450 (estimated) Benzylsulfanyl, acetamido Enhanced redox/metabolic stability
25C-NBOMe C₁₈H₂₂NO₃ 297.38 Methoxybenzyl, phenethylamine 5-HT2A agonist; hallucinogenic

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound may enhance π-π stacking interactions with aromatic residues in proteins, while chlorinated analogs (e.g., CAS 3743-14-4) prioritize hydrophobic binding .
  • Metabolic Stability: Benzamide derivatives generally exhibit slower hepatic clearance compared to phenethylamines (e.g., NBOMe) due to reduced susceptibility to monoamine oxidase (MAO) .

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-{4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound belonging to the benzamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article will explore its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O5C_{22}H_{24}N_{4}O_{5}, with a molecular weight of approximately 408.45 g/mol. The structure features two dimethoxyphenyl groups and a phenoxy group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Case Study: RET Kinase Inhibition

A study focused on benzamide derivatives reported that certain compounds effectively inhibited RET kinase activity, which is crucial in various cancers. The inhibition was observed at both molecular and cellular levels, suggesting that similar compounds could potentially be developed for targeted cancer therapies .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes critical for tumor growth. For example, studies have shown that related benzamides can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH and subsequent destabilization of essential metabolic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
N-(2,5-Dimethoxyphenyl)-4-{4-[(2,5-Dimethoxy...)RET Kinase Inhibitor0.25
Benzamide RibosideDHFR Inhibitor0.15
1,2,4-Oxadiazole Benzamide DerivativeAntitumor0.30

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